Cas no 330942-99-9 (2-Thiophenecarboxylic acid, 3-[(4-cyanobenzoyl)amino]-, methyl ester)

2-Thiophenecarboxylic acid, 3-[(4-cyanobenzoyl)amino]-, methyl ester is a specialized organic compound featuring a thiophene core substituted with a carboxamide linkage to a 4-cyanobenzoyl group and an ester functionality. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as an intermediate for bioactive molecules. The presence of both cyano and ester groups enhances reactivity, enabling further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic derivatizations. The compound is typically characterized by high purity and stability, making it suitable for precision chemical synthesis and structure-activity relationship studies.
2-Thiophenecarboxylic acid, 3-[(4-cyanobenzoyl)amino]-, methyl ester structure
330942-99-9 structure
Product Name:2-Thiophenecarboxylic acid, 3-[(4-cyanobenzoyl)amino]-, methyl ester
CAS No:330942-99-9
MF:C14H10N2O3S
MW:286.305801868439
MDL:MFCD01312351
CID:3941130
PubChem ID:2808363
Update Time:2025-05-25

2-Thiophenecarboxylic acid, 3-[(4-cyanobenzoyl)amino]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 3-[(4-cyanobenzoyl)amino]-, methyl ester
    • methyl 3-(4-cyanobenzamido)thiophene-2-carboxylate
    • Oprea1_834222
    • UHCINAHYVLKPIH-UHFFFAOYSA-N
    • 330942-99-9
    • HMS2873A23
    • cid_2808363
    • CHEMBL1315955
    • AKOS001291366
    • methyl3-(4-cyanobenzamido)thiophene-2-carboxylate
    • methyl 3-[(4-cyanophenyl)carbonylamino]thiophene-2-carboxylate
    • Z94551277
    • SCHEMBL890758
    • DTXSID901330211
    • CS-0288990
    • 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylic acid methyl ester
    • methyl 3-[(4-cyanobenzene)amido]thiophene-2-carboxylate
    • 3-[[(4-cyanophenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester
    • CF-0049
    • BDBM66138
    • MFCD01312351
    • SMR000567383
    • MLS001181721
    • methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate
    • MDL: MFCD01312351
    • Inchi: 1S/C14H10N2O3S/c1-19-14(18)12-11(6-7-20-12)16-13(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17)
    • InChI Key: UHCINAHYVLKPIH-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SC=CC=1NC(=O)C1=CC=C(C#N)C=C1

Computed Properties

  • Exact Mass: 286.04121336Da
  • Monoisotopic Mass: 286.04121336Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 107Ų

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Additional information on 2-Thiophenecarboxylic acid, 3-[(4-cyanobenzoyl)amino]-, methyl ester

2-Thiophenecarboxylic Acid, 3-[(4-Cyanobenzoyl)Amino]-, Methyl Ester (CAS No. 330942-99-9)

The compound 2-Thiophenecarboxylic acid, 3-[(4-cyanobenzoyl)amino]-, methyl ester (CAS No. 330942-99-9) is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its thiophene ring system, which is a five-membered aromatic heterocycle containing one sulfur atom. The thiophene moiety is further substituted with a carboxylic acid group at the 2-position and an amino group at the 3-position. The amino group is connected to a 4-cyanobenzoyl group via an amide bond, and the carboxylic acid group is esterified with a methyl group, forming a methyl ester.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, amide bond formations, and esterifications. The presence of the thiophene ring imparts unique electronic properties to the molecule, making it a valuable substrate for further functionalization and exploration in areas such as drug discovery, material science, and catalysis.

Recent studies have highlighted the potential of thiophene-containing compounds in the development of novel pharmaceutical agents. The thiophene ring is known to exhibit significant bioactivity due to its ability to interact with various biological targets, such as enzymes and receptors. In particular, the substitution pattern on the thiophene ring plays a crucial role in determining its pharmacological properties. The presence of electron-withdrawing groups like the cyano group on the benzoyl moiety further enhances the molecule's reactivity and selectivity in biological systems.

In addition to its pharmaceutical applications, this compound has shown promise in material science. The combination of the thiophene ring and the cyano group introduces interesting electronic and optical properties to the molecule. Researchers have explored its potential as a building block for constructing advanced materials such as conductive polymers and organic semiconductors. These materials are highly sought after for their applications in electronics, optoelectronics, and energy storage devices.

The methyl ester functionality in this compound adds another layer of versatility to its chemical profile. Ester groups are commonly used in organic synthesis as protecting groups for carboxylic acids or as intermediates in more complex transformations. In this case, the methyl ester can be readily converted into other functional groups through simple hydrolysis or transesterification reactions, enabling further diversification of the molecule's properties.

From a synthetic perspective, this compound serves as an excellent example of how modular synthesis can be employed to construct complex molecules with precise control over their structure and functionality. The stepwise assembly of the molecule allows chemists to explore various substitution patterns and functional groups while maintaining high yields and purity.

In terms of safety and handling, this compound should be treated with care due to its potential reactivity under certain conditions. Proper laboratory practices should be followed when working with this compound to ensure both personal safety and environmental protection.

In conclusion, 2-Thiophenecarboxylic acid, 3-[(4-cyanobenzoyl)amino]-, methyl ester (CAS No. 330942-99-9) is a versatile and intriguing molecule with a wide range of applications across multiple disciplines. Its unique structure offers opportunities for further research into its chemical properties and potential uses in both academic and industrial settings.

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